1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzoxazole ring fused with a piperazine moiety and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 1,3-benzoxazole with 3-methylpiperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propenone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazole derivatives: Known for their wide range of biological activities.
Piperazine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Propenone derivatives: Utilized in various chemical syntheses and industrial applications.
Uniqueness
1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields of research and industry .
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-14(19)17-8-9-18(11(2)10-17)15-16-12-6-4-5-7-13(12)20-15/h3-7,11H,1,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCINZGVRWOZPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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